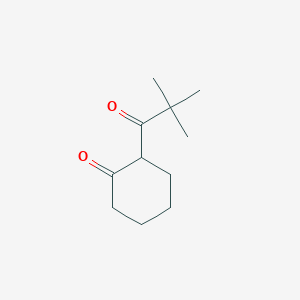

2-(2,2-Dimethylpropanoyl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKHBOYPKJSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506945 | |

| Record name | 2-(2,2-Dimethylpropanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41043-87-2 | |

| Record name | 2-(2,2-Dimethylpropanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 2,2 Dimethylpropanoyl Cyclohexan 1 One and Its Analogues

Enol-Keto Tautomerism and Isomerism in Acylcyclohexanones

Like other β-dicarbonyl compounds, 2-(2,2-dimethylpropanoyl)cyclohexan-1-one exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a fundamental aspect of its chemistry, influencing its reactivity and spectroscopic properties.

The keto-enol tautomerism of 2-acylcyclohexanones has been a subject of both experimental and theoretical interest. For the related compound, 2-acetylcyclohexanone, studies have shown that the keto-enol interconversion is a relatively slow process. rsc.org In aqueous solutions, a significant portion, over 40% at 25°C, exists in the enol form. rsc.org However, in aprotic solvents like dioxane, the enol form is almost exclusively present. rsc.org This solvent-dependent equilibrium highlights the role of hydrogen bonding in stabilizing the keto tautomer in protic solvents.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these equilibria. orientjchem.org The distinct chemical shifts of the protons and carbons in the keto and enol forms allow for the quantification of each tautomer in a given solvent. Mass spectrometry has also been utilized to study tautomerism in the gas phase, providing insights into the intrinsic properties of the molecules without the influence of a solvent. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques by providing energetic information about the relative stabilities of the tautomers. rsc.org

The following table summarizes the typical solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds.

| Solvent Type | Predominant Tautomer | Reason |

|---|---|---|

| Protic (e.g., Water, Alcohols) | Keto | Hydrogen bonding with the solvent stabilizes the carbonyl groups. |

| Aprotic (e.g., Dioxane, Hexane) | Enol | Intramolecular hydrogen bonding within the enol form is favored. |

The nature of the acyl group in 2-acylcyclohexanones significantly influences the position of the keto-enol equilibrium. The electronic and steric properties of the substituent on the acyl group can either stabilize or destabilize the enol form relative to the keto form. Electron-withdrawing groups on the acyl substituent tend to increase the acidity of the α-proton, thereby favoring enolization. Conversely, electron-donating groups can decrease the enol content.

In the case of this compound, the pivaloyl group features a bulky tert-butyl substituent. Steric hindrance is a critical factor in determining tautomeric preference. orientjchem.org Bulky groups can destabilize the planar enol form due to steric strain, shifting the equilibrium towards the keto form. orientjchem.orgstackexchange.com Specifically, a bulky substituent at the α-carbon (the carbon between the two carbonyls) can lead to steric repulsion with the carbonyl groups in the enol form, making the keto form more favorable. stackexchange.com Therefore, it is expected that this compound would have a lower enol content compared to its analogue, 2-acetylcyclohexanone, under similar conditions, due to the steric bulk of the tert-butyl group. orientjchem.org

The table below illustrates the expected trend in enol content based on the steric bulk of the acyl substituent.

| Acyl Group | Substituent | Steric Bulk | Expected Relative Enol Content |

|---|---|---|---|

| Acetyl | -CH₃ | Low | High |

| Propanoyl | -CH₂CH₃ | Medium | Intermediate |

| Pivaloyl | -C(CH₃)₃ | High | Low |

The enol form of 2-acylcyclohexanones can exist as geometric isomers, specifically cis and trans isomers, due to the presence of the carbon-carbon double bond. The stability of these isomers is influenced by factors such as intramolecular hydrogen bonding and steric interactions.

The cis-enol form is generally stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the acyl group, forming a pseudo-six-membered ring. This intramolecular hydrogen bonding is a key stabilizing factor for the enol tautomer in many β-dicarbonyl compounds.

However, the bulky tert-butyl group in the pivaloyl moiety of this compound can introduce significant steric strain in the cis-enol conformation. This steric hindrance may lead to a preference for the trans-enol form or a distortion from planarity in the cis-enol form to alleviate the strain. The relative energies of the cis and trans isomers would need to be evaluated through computational modeling or detailed spectroscopic analysis to determine the predominant geometric isomer.

Reactions Involving the β-Dicarbonyl Moiety

The presence of the β-dicarbonyl system in this compound makes it a versatile substrate for various organic transformations, particularly those involving the acidic α-proton and the electrophilic carbonyl carbons.

β-Dicarbonyl compounds are excellent nucleophiles in condensation reactions with aldehydes and ketones, such as the Knoevenagel and Aldol (B89426) condensations. These reactions are typically base-catalyzed, involving the deprotonation of the α-carbon to form a stabilized enolate.

In a Knoevenagel-type condensation, the enolate of this compound would react with an aldehyde or ketone in the presence of a weak base. The initial addition product would then typically undergo dehydration to yield an α,β-unsaturated product.

Similarly, in an Aldol-type condensation, the enolate can add to another molecule of an aldehyde or ketone. For instance, the reaction with an aldehyde would lead to a β-hydroxy dicarbonyl compound, which can also be dehydrated to form a conjugated system. The reactivity in these condensation reactions is dependent on the ease of enolate formation and the electrophilicity of the reaction partner.

The acidic α-proton of the β-dicarbonyl moiety can be readily removed by a suitable base to generate a nucleophilic enolate, which can then participate in alkylation and acylation reactions. pearson.comlibretexts.org

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. libretexts.org This reaction proceeds via an SN2 mechanism and results in the formation of a new carbon-carbon bond at the α-position. libretexts.org The choice of base and reaction conditions is crucial to control the extent of alkylation and to avoid side reactions such as O-alkylation or poly-alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate. libretexts.org However, the use of sterically hindered alkyl halides, such as tert-butyl bromide, is generally unsuccessful due to competing elimination reactions. quizlet.com

Acylation: Acylation of the enolate can be achieved using acylating agents like acid chlorides or anhydrides. youtube.com This reaction introduces a third carbonyl group, leading to the formation of a β-tricarbonyl compound. The reaction proceeds through a nucleophilic acyl substitution mechanism. youtube.com These highly functionalized products can serve as intermediates in the synthesis of more complex molecules. The success of the acylation reaction depends on the stability of the enolate and the reactivity of the acylating agent. youtube.com

C-C Bond Formation and Cleavage Pathways

The structural motif of 2-acylcyclohexanones, including this compound, provides a versatile platform for both the formation and scission of carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for constructing and modifying carbon skeletons. sigmaaldrich.comvanderbilt.edu

The acidity of the α-proton, situated between the two carbonyl groups, facilitates deprotonation to form a stable enolate. This enolate is a potent nucleophile, readily participating in C-C bond-forming reactions such as alkylations and aldol condensations. The choice of base and reaction conditions can be tuned to control the regioselectivity of these reactions.

Conversely, C-C bond cleavage in these systems can be induced through various methods, including radical-mediated pathways and oxidative cleavage. nih.govusu.edu For instance, strategies involving the generation of an in-situ side-chain aryl radical can trigger the cleavage of the cyclic C-C σ-bond under mild conditions. nih.gov Enzymatic oxidation-reduction reactions also represent a sophisticated method for C-C bond cleavage, often involving the rearrangement of unstable oxidized products or the collapse of radical intermediates. nih.gov A notable pathway for C-C bond scission is the retro-Claisen condensation, which is discussed in detail in section 3.4. Additionally, the N–O bond cleavage in cyclic ketoxime esters, derived from cyclohexanones, can initiate an adjacent C–C bond cleavage to produce carbon-centered radicals, which are valuable intermediates in organic synthesis. mdpi.com

| Reaction Type | Description | Key Intermediates | Typical Reagents/Conditions | Ref. |

| C-C Bond Formation | Alkylation of the enolate formed by deprotonation at the C-2 position. | Enolate anion | Strong non-nucleophilic bases (e.g., LDA), alkyl halides | vanderbilt.edu |

| C-C Bond Cleavage | Radical-mediated cleavage of the C1-C2 bond in the cyclohexanone (B45756) ring. | Aryl radicals, substrate radicals | Radical initiators (e.g., AIBN), radical precursors | nih.gov |

| C-C Bond Cleavage | Oxidative cleavage of aliphatic C-C bonds. | High-valent metal-oxo species, radical cations | Transition metal complexes, O₂ | usu.edu |

| C-C Bond Cleavage | Scission of C-C bond adjacent to a generated iminyl radical from a ketoxime ester derivative. | Iminyl radical, cyanoalkyl radical | Photoredox catalysis, electrocatalysis | mdpi.com |

Reactions with Orthoesters and Related Reagents

The reaction of 2-acylcyclohexanones with orthoesters, such as trimethyl orthoformate (TMOF), demonstrates a fascinating divergence in reaction pathways that is highly dependent on the nature of the acyl substituent. Research has shown that under acid catalysis (e.g., trifluoromethanesulfonic acid, TfOH), these reactions can lead to two distinct types of products. rsc.org

When the acyl group (R) is an electron-donating alkyl group like methyl or ethyl, the reaction proceeds via a reverse Claisen condensation. This C-C bond cleavage results in the formation of 7,7-dimethoxyalkanoate methyl esters in high yields. rsc.org This outcome highlights the ability of the orthoester to act as both a ketalizing agent and a trigger for fragmentation.

In contrast, when the acyl substituent is electron-withdrawing (e.g., Ph, CF₃) or a methoxy (B1213986) group, the reaction yields 2-acyl cyclohexanone dimethyl acetal (B89532) derivatives. rsc.org In this case, the orthoester functions solely as a protecting group for the ketone, forming a dimethyl ketal without inducing cleavage of the C-C bond. The increased steric bulk of other orthoesters, like triisopropyl orthoformate, can inhibit the reaction altogether. rsc.org

| R Group in 2-Acylcyclohexanone | Reagent | Product Type | Yield | Ref. |

| Me, Et, CH₂Ph (Electron-donating) | TMOF, TfOH | 7,7-Dimethoxyalkanoate methyl esters (Reverse Claisen Product) | 80-93% | rsc.org |

| Ph, CF₃, OMe (Electron-withdrawing) | TMOF, TfOH | 2-Acyl cyclohexanone dimethyl acetals (Ketalization Product) | 80-85% | rsc.org |

Functionalization and Derivatization of the Cyclohexanone Ring

Electrophilic and Nucleophilic Additions to the Cyclohexanone Core

The cyclohexanone core of this compound possesses multiple sites for electrophilic and nucleophilic attack. The two carbonyl carbons are electrophilic centers, while the enol or enolate forms provide nucleophilic sites.

Nucleophilic Additions: Nucleophiles can add to either of the carbonyl groups. The reactivity and regioselectivity are influenced by steric hindrance and the nature of the nucleophile. For instance, lithium enolates tend to add to the aldehyde carbonyl group in related 2-formyl-2-cycloalkenones. nih.gov Softer nucleophiles, such as malononitrile (B47326) or the Grignard reagent (MeMgBr), can undergo 1,4-conjugate (Michael) addition to the α,β-unsaturated system of the enolized dione (B5365651). nih.gov However, traditional Michael additions can sometimes be complicated by competitive enolization at the γ-carbon, which renders the substrate unreactive. nih.gov The stereochemistry of nucleophilic addition to the cyclohexanone ring is a complex phenomenon governed by a combination of steric hindrance and electronic effects, such as stabilizing interactions between the σ-bonds of the ring and the forming σ* orbital of the transition state. researchgate.net

Electrophilic Additions: The enol form of the dione contains a nucleophilic C=C double bond that can react with electrophiles. chemguide.co.uk The regioselectivity of such additions is governed by the stability of the resulting carbocation intermediate, analogous to Markovnikov's rule. libretexts.orgopenstax.org The protonation of the enol double bond would preferentially occur at the less substituted carbon to generate a more stable tertiary carbocation adjacent to the hydroxyl and acyl groups. This intermediate is then trapped by a nucleophile.

| Nucleophile | Substrate Analogue | Addition Type | Product/Outcome | Ref. |

| Dimethylmalonate | 2-Formyl-2-cyclohexenone | 1,4-Conjugate Addition | Successful conjugate addition product | nih.gov |

| Malononitrile | 2-Formyl-2-cyclohexenone | 1,4-Conjugate Addition | High yield of addition product | nih.gov |

| Lithium enolate of methyl acetate | 2-Formyl-2-cyclohexenone | 1,2-Addition | Addition to the formyl carbonyl group | nih.gov |

| Methyl Grignard (MeMgBr) | 2-Formyl-2-cyclohexenone | 1,4-Conjugate Addition | 1,4-addition product in poor yield | nih.gov |

Ring Contraction and Expansion Reactions in Acylcyclohexanones

The carbocyclic framework of acylcyclohexanones can be rearranged through ring contraction and expansion reactions, providing synthetic routes to smaller or larger ring systems. ntu.ac.ukwhiterose.ac.uk These transformations are powerful tools for generating molecular complexity. etsu.edursc.org

Ring Contraction: A common method for achieving ring contraction is the Wolff rearrangement. This reaction typically involves the conversion of a ketone to an α-diazoketone. For a 2-acylcyclohexanone, this would involve diazo transfer to the C-2 position. Subsequent photolytic or thermal extrusion of dinitrogen generates a carbene, which then undergoes a 1,2-acyl migration to form a ketene (B1206846). Trapping this ketene with a nucleophile like water or an alcohol yields a cyclopentanecarboxylic acid derivative. Another potential pathway is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate formed from an α-haloketone under basic conditions.

Ring Expansion: Ring expansion reactions can convert the six-membered cyclohexanone ring into a seven-membered ring. The Tiffeneau–Demjanov rearrangement is a classic example. This sequence involves the formation of a cyanohydrin from the ketone, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid generates a diazonium salt, which undergoes rearrangement with concomitant ring expansion to yield a cycloheptanone. Other modern methods for ring expansion may involve rhodium-catalyzed C-C bond activation strategies or tandem semipinacol-type migration/aldol reactions. organic-chemistry.org

Acidic and Basic Cleavage Reactions

The β-dicarbonyl unit in this compound is susceptible to cleavage under both acidic and basic conditions, typically through a retro-Claisen condensation mechanism.

Acidic Cleavage: Under strong acidic conditions, the ether-like linkage in the enol form or the C-C bond of the β-dicarbonyl can be cleaved. libretexts.orgpressbooks.pub One of the carbonyl oxygens is protonated, making the corresponding carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com A nucleophile can then attack this carbon, initiating a cascade that leads to the cleavage of the C-C bond between the two carbonyl groups. As mentioned previously, the reaction of electron-rich 2-acylcyclohexanones with trimethyl orthoformate in the presence of a strong acid like TfOH results in a clean C-C bond cleavage via a reverse Claisen condensation, yielding methyl 7,7-dimethoxyalkanoates. rsc.org

Basic Cleavage: The retro-Claisen condensation is more commonly conducted under basic conditions. A base, such as hydroxide (B78521) or an alkoxide, attacks one of the carbonyl carbons. This forms a tetrahedral intermediate which can then collapse, cleaving the C-C bond between the carbonyl groups. This cleavage is driven by the formation of a stable enolate of the cyclohexanone and a carboxylate or ester derived from the pivaloyl group. The stability of the leaving group (the cyclohexanone enolate) is a key factor for the reaction to proceed.

Advanced Spectroscopic and Structural Elucidation of Acylcyclohexanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 2-(2,2-Dimethylpropanoyl)cyclohexan-1-one and for quantifying the equilibrium between its keto and enol tautomers. nih.gov In solution, this compound exists as a dynamic equilibrium between the diketone form and the more stable enol form, which is favored due to the formation of a conjugated system and a strong intramolecular hydrogen bond. thermofisher.com The interconversion between these tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species in both ¹H and ¹³C NMR spectra. thermofisher.comasu.edu

The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. asu.edu The proton of the hydroxyl group in this enol tautomer is highly deshielded and typically appears as a broad signal at a high chemical shift (δ > 10 ppm) in the ¹H NMR spectrum. researchgate.net The ratio of the two tautomers can be determined by integrating the signals corresponding to each form. nanalysis.com

Expected ¹H NMR Chemical Shifts: The ¹H NMR spectrum would show separate sets of signals for the keto and enol forms. Key signals for the enol form include the downfield enolic proton and the protons of the cyclohexene (B86901) ring. For the keto form, the methine proton at the C2 position would be a characteristic signal. The bulky tert-butyl group would appear as a sharp singlet in both tautomers, though at slightly different chemical shifts.

Expected ¹³C NMR Chemical Shifts: In the ¹³C NMR spectrum, the presence of two carbonyl signals would be indicative of the keto form, while the enol form would show signals for a carbonyl carbon, an enolic carbon bearing a hydroxyl group (C-OH), and an adjacent enolic carbon (C-C=O).

| Tautomer | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Keto Form | -C(CH₃)₃ | ~1.1-1.3 (s, 9H) | ~27 (3C, CH₃), ~44 (1C, quat.) |

| -CH₂- (cyclohexanone) | ~1.6-2.5 (m, 8H) | ~25, ~28, ~32, ~42 | |

| -CH- (C2) | ~3.5-3.8 (m, 1H) | ~60 | |

| C=O | - | ~210 (ring), ~215 (acyl) | |

| Enol Form | =C-OH | ~15-17 (s, broad, 1H) | ~190 |

| -C(CH₃)₃ | ~1.1-1.3 (s, 9H) | ~28 (3C, CH₃), ~40 (1C, quat.) | |

| -CH₂- (cyclohexene) | ~1.6-2.4 (m, 6H) | ~22, ~23, ~27 | |

| =C- | - | ~110 | |

| C=O | - | ~205 |

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Assessment

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and assessing the extent of hydrogen bonding. The IR spectrum provides direct evidence for the keto-enol tautomerism by showing characteristic absorption bands for both forms.

The keto tautomer is characterized by two distinct carbonyl (C=O) stretching vibrations, one for the cyclic ketone and one for the acyclic ketone. Saturated cyclohexanones typically show a strong C=O absorption near 1715 cm⁻¹. libretexts.org The acyclic ketone would absorb in a similar region.

The enol tautomer presents a more complex and informative spectrum. The most telling feature is a very broad and strong absorption band in the region of 3200-2500 cm⁻¹, which is characteristic of a strongly intramolecularly hydrogen-bonded O-H group. nih.gov Concurrently, the C=O stretching frequency is shifted to a lower wavenumber (typically 1650-1600 cm⁻¹) due to conjugation with the C=C double bond and involvement in the hydrogen bond. A C=C stretching band is also observed around 1600-1550 cm⁻¹. The presence of these bands confirms the existence of the enol tautomer. nih.gov

| Vibrational Mode | Functional Group | Tautomer | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H stretch | Enolic Hydroxyl | Enol | 3200 - 2500 | Strong, Broad |

| C-H stretch | Alkyl | Both | 3000 - 2850 | Medium-Strong |

| C=O stretch | Diketone | Keto | ~1715 and ~1705 | Strong |

| C=O stretch (conjugated) | Enone | Enol | 1650 - 1600 | Strong |

| C=C stretch | Enol | Enol | 1600 - 1550 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The molecular formula is C₁₁H₁₈O₂, corresponding to a molecular weight of 182.13 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182.

The fragmentation of the molecular ion is dictated by the presence of the two carbonyl groups and the bulky tert-butyl substituent. Alpha-cleavage, the cleavage of the bond adjacent to a carbonyl group, is a dominant fragmentation pathway for ketones. libretexts.org

Key expected fragmentation pathways include:

Loss of a tert-butyl radical: α-cleavage next to the pivaloyl carbonyl group would result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This would produce a very stable acylium ion at m/z 125 ([M-57]⁺), which is often the base peak.

Loss of the pivaloyl group: Cleavage of the C-C bond between the ring and the acyl group would lead to the loss of the pivaloyl radical (•COC(CH₃)₃, 85 Da), resulting in a fragment at m/z 97 ([M-85]⁺).

McLafferty Rearrangement: A McLafferty rearrangement could occur, involving the transfer of a γ-hydrogen from the cyclohexane (B81311) ring to the pivaloyl carbonyl oxygen, followed by cleavage, leading to the elimination of a neutral alkene molecule.

Cyclohexanone (B45756) Ring Fragmentation: The cyclohexanone ring itself can undergo fragmentation, leading to characteristic smaller ions. researchgate.net

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 182 | [C₁₁H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 97 | [M - C₅H₉O]⁺ | Loss of pivaloyl radical |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique would provide unequivocal information on bond lengths, bond angles, and the torsional angles within the this compound molecule.

For β-dicarbonyl compounds, the solid-state structure is often dominated by the enol tautomer. This preference is driven by the ability to form strong intramolecular hydrogen bonds and achieve a planar, conjugated system, which facilitates favorable crystal packing. If a suitable single crystal of this compound were analyzed, X-ray diffraction would likely confirm its existence as the enol tautomer in the solid state. The data would reveal the exact geometry of the six-membered hydrogen-bonded ring and the conformation of the cyclohexene ring.

As of this writing, a specific crystal structure for this compound is not available in publicly accessible crystallographic databases. Therefore, its solid-state conformation must be inferred from data on closely related structures and theoretical calculations.

Conformational Analysis and Stereochemical Assignments

The stereochemistry and conformational preferences of this compound are critical to understanding its reactivity and interactions.

Stereochemistry: The carbon atom at position 2 of the cyclohexane ring is a stereocenter. Therefore, the compound is chiral and exists as a pair of enantiomers: (R)-2-(2,2-dimethylpropanoyl)cyclohexan-1-one and (S)-2-(2,2-dimethylpropanoyl)cyclohexan-1-one.

Conformation of the Keto Tautomer: The six-membered cyclohexanone ring in the keto form adopts a chair conformation to minimize angle and torsional strain. libretexts.org There are two possible chair conformations that can interconvert via a ring-flip process. In one, the bulky pivaloyl substituent occupies an equatorial position, and in the other, it occupies an axial position. Due to severe steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on carbons 4 and 6, the conformation with the large pivaloyl group in the equatorial position is overwhelmingly favored. libretexts.org

Conformation of the Enol Tautomer: In the enol form, the presence of the C=C double bond flattens that portion of the ring. The most stable conformation for the cyclohexene ring is typically a half-chair or sofa conformation. dalalinstitute.com The geometry is further constrained by the formation of the intramolecular hydrogen bond between the enolic hydroxyl group and the pivaloyl carbonyl oxygen. This interaction locks the acyl group into a specific orientation relative to the ring, resulting in a planar, six-membered pseudo-ring that enhances the stability of this tautomer.

Computational and Theoretical Investigations of 2 2,2 Dimethylpropanoyl Cyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 2-(2,2-dimethylpropanoyl)cyclohexan-1-one at the atomic and electronic levels. These methods, ranging from highly accurate ab initio techniques to more computationally efficient semi-empirical approaches, offer a powerful lens to examine molecular structure and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and reactivity of molecules from first principles, without the need for empirical parameters. mpg.detue.nl For molecules like this compound, these calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and the energies of different electronic states.

A key area of investigation for dicarbonyl compounds is keto-enol tautomerism. comporgchem.comresearchgate.netresearchgate.net DFT studies on similar molecules, such as cyclohexanone (B45756) and other β-dicarbonyl compounds, have shown that the position of the equilibrium between the keto and enol forms is highly dependent on the molecular structure and the solvent environment. researchgate.netorientjchem.org For this compound, DFT calculations can determine the relative stabilities of the diketo form and its possible enol tautomers. The calculations would involve geometry optimization of each tautomer to find its minimum energy structure, followed by frequency calculations to confirm that these structures are true minima. mdpi.com

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped using DFT. These properties are crucial for understanding the molecule's reactivity, particularly its nucleophilic and electrophilic sites. For instance, the carbonyl carbons are expected to be electrophilic, while the carbonyl oxygens and the enolate oxygen (in the enol form) would be nucleophilic.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Keto-form of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=O1 | 1.22 | - | - |

| C2-C(O)tBu | 1.54 | C1-C2-C(O)tBu: 112.5 | O1=C1-C2-C(O)tBu: 45.0 |

| C(O)tBu=O2 | 1.23 | C2-C(O)tBu-C(CH3)3: 118.0 | - |

| C2-H | 1.10 | H-C2-C1: 109.5 | - |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization at a common level of theory, such as B3LYP/6-31G(d). Actual values would require a specific computational study.

Semi-Empirical Methods for Conformational and Energetic Analysis

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods, making them well-suited for exploring the conformational landscape of flexible molecules like this compound. sapub.org These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate some of the complex integrals that appear in ab initio calculations.

For this compound, semi-empirical methods can be employed to perform a systematic conformational search. This involves rotating the single bonds in the molecule, such as the bond connecting the pivaloyl group to the cyclohexane (B81311) ring, and calculating the energy of each resulting conformation. This process helps to identify the low-energy conformers and the global minimum energy structure. The relative energies of different chair and boat conformations of the cyclohexane ring, as well as the orientation of the bulky pivaloyl group (axial vs. equatorial), can be efficiently assessed.

While less accurate than DFT for electronic properties, semi-empirical methods can provide valuable qualitative insights into the steric and electronic factors that govern the conformational preferences of the molecule.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that are spread across the entire molecule. youtube.comlibretexts.org Of particular importance for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comnumberanalytics.com

The energy and spatial distribution of the HOMO and LUMO are key determinants of a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). numberanalytics.com

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. In the diketo form, the HOMO is likely to be localized on the oxygen atoms of the carbonyl groups, while the LUMO is expected to be a π* orbital associated with the C=O bonds. In the enol tautomer, the HOMO would have significant contribution from the C=C double bond and the enolic oxygen, making it a good nucleophile.

The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

Table 2: Illustrative Frontier Orbital Energies for this compound (Keto-form)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from a molecular orbital calculation. The actual values would depend on the level of theory used.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies that govern the reaction rate.

Transition State Characterization and Reaction Barrier Calculation

A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. libretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the mechanism and kinetics of a reaction.

For reactions involving this compound, such as its enolization or its participation in aldol (B89426) or Michael reactions, computational methods can be used to locate the transition state structures. researchgate.net This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along a presumed reaction coordinate. Once a candidate transition state structure is found, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is a key determinant of the reaction rate. By calculating the activation energies for different possible reaction pathways, it is possible to predict which mechanism is most likely to occur.

Catalyst Design and Mechanism Simulation

Computational modeling can also play a significant role in the design and optimization of catalysts for reactions involving this compound. By simulating the reaction mechanism in the presence of a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the stereoselectivity of the reaction.

For instance, in a catalyzed aldol reaction, computational models can be used to study the interaction of the substrate with the catalyst, the formation of the enolate intermediate, and the subsequent carbon-carbon bond formation. By comparing the energy profiles of the catalyzed and uncatalyzed reactions, the efficacy of the catalyst can be assessed.

Furthermore, in silico screening of different catalyst structures can help to identify promising candidates for experimental investigation. This can accelerate the discovery of new and more efficient catalysts for the synthesis of complex molecules derived from this compound.

Theoretical Studies on Tautomeric Equilibrium and Isomer Stability

The compound this compound, as a β-dicarbonyl system, is capable of existing in equilibrium between its diketo form and two potential enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org While the equilibrium for simple ketones strongly favors the keto form, the 1,3-dicarbonyl motif in this molecule allows for significant stabilization of the enol form. libretexts.orgyoutube.com

The tautomeric equilibrium can be represented as follows:

Figure 1: Tautomeric equilibrium of this compound, showing the diketo form and the two possible enol tautomers.

Computational studies, typically employing Density Functional Theory (DFT), are used to predict the geometric parameters and relative stabilities of these tautomers in both the gas phase and in various solvents. orientjchem.orgresearchgate.net The stability of the enol tautomers is influenced by several key factors:

Intramolecular Hydrogen Bonding: Both enol forms can be significantly stabilized by the formation of a pseudo-six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.org This is a characteristic feature of β-diketones that greatly increases the population of the enol tautomer compared to monoketones. mdpi.com

Conjugation and Alkene Stability: The enol tautomers benefit from a conjugated π-system involving the C=C and C=O bonds. The relative stability between the two enol forms is largely determined by the substitution of the double bond. Enol 1 features a tetrasubstituted endocyclic double bond, whereas Enol 2 has a trisubstituted exocyclic double bond. Generally, more highly substituted alkenes are more thermodynamically stable. libretexts.org This principle suggests that Enol 1 would be the more stable of the two enol isomers. For comparison, the enol tautomer of cyclohexanone is found in a higher percentage than that of acetone, a fact attributed to the greater stability of the more substituted double bond in the cyclohexen-1-ol ring. libretexts.orglibretexts.org

Steric Effects: The bulky tert-butyl group (part of the 2,2-dimethylpropanoyl substituent) introduces considerable steric strain. This steric hindrance could potentially influence the planarity of the chelated hydrogen-bonded ring in the enol forms, thereby affecting their stability.

Theoretical calculations would quantify these effects by determining the relative energies of each species. While specific experimental or computational data for this compound is not available, illustrative energy values can be hypothesized based on studies of similar β-diketones. orientjchem.orgresearchgate.net

| Tautomer | Description | Hypothetical Relative Energy (kJ/mol) | Predicted Equilibrium Population (%) |

|---|---|---|---|

| Diketo Form | Standard 1,3-dicarbonyl | +12.0 | <1% |

| Enol 1 (Endocyclic C=C) | Intramolecular H-bond, tetrasubstituted C=C | 0.0 (most stable) | ~95% |

| Enol 2 (Exocyclic C=C) | Intramolecular H-bond, trisubstituted C=C | +5.0 | ~5% |

This table presents hypothetical data based on general principles of β-diketone tautomerism to illustrate expected computational outcomes. The enol form is predicted to be significantly more stable than the diketo form, with the tautomer bearing the more substituted endocyclic double bond being the major species at equilibrium.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into the flexibility of the cyclohexane ring and the spatial orientation of its bulky substituent.

The primary conformational considerations for this molecule revolve around the cyclohexane ring, which adopts a stable chair conformation to minimize angle and torsional strain. libretexts.org The key points of investigation for an MD simulation would include:

Substituent Orientation: The most significant structural feature is the large 2,2-dimethylpropanoyl group attached to the C2 position. In a cyclohexane ring, substituents can occupy either axial or equatorial positions. libretexts.org Due to severe steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on C4 and C6, large groups overwhelmingly prefer the equatorial position. sapub.orgmaricopa.edu For the 2,2-dimethylpropanoyl group, the energetic penalty for occupying the axial position would be exceptionally high, effectively "locking" it into the equatorial orientation.

Chair-Chair Interconversion (Ring Flipping): Cyclohexane rings undergo a rapid interconversion between two chair conformations, a process that swaps axial and equatorial positions. libretexts.org An MD simulation would track these ring-flipping events. However, because the conformer with the 2,2-dimethylpropanoyl group in the axial position is highly energetically unfavorable, the simulation would show that the molecule resides almost exclusively in the conformation where the substituent is equatorial. The energy barrier for the flip would be significantly higher on the side leading to the unstable axial conformer.

Bond Rotations: Simulations would also model the rotation around the single bond connecting the acyl group to the cyclohexane ring. This would reveal the preferred rotational conformation of the tert-butyl group relative to the ring, likely one that minimizes steric clashes with adjacent hydrogens.

Solvent Interactions: If simulated in a solvent, MD can map the interactions between the molecule and the surrounding solvent, showing how solvent molecules arrange themselves around the polar carbonyl groups and the nonpolar hydrocarbon regions.

A summary of the expected findings from a molecular dynamics simulation is presented in the illustrative table below.

| Parameter | Conformer A (Equatorial Substituent) | Conformer B (Axial Substituent) |

|---|---|---|

| Predicted Population at 298 K | >99.9% | <0.1% |

| Relative Steric Strain (Hypothetical) | Low | Very High |

| Primary Source of Strain | Minimal gauche interactions | Severe 1,3-diaxial interactions |

| Calculated Ring Flip Energy Barrier (A → B) | Expected to be significantly higher than unsubstituted cyclohexane |

This table provides a theoretical representation of results that would be expected from an MD simulation, highlighting the overwhelming preference for the conformer with the equatorial 2,2-dimethylpropanoyl group to minimize steric strain.

Applications of Acylcyclohexanones in Complex Molecule Synthesis and Material Science

Role as Building Blocks for Polycyclic and Bridged Systems

The inherent reactivity of 2-acylcyclohexanones like 2-(2,2-Dimethylpropanoyl)cyclohexan-1-one makes them ideal substrates for annulation reactions, which are processes that form a new ring onto an existing structure. One of the most powerful and widely used methods in this context is the Robinson annulation. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. libretexts.orgorganic-chemistry.org

In this process, the 2-acylcyclohexanone serves as the Michael donor. A base abstracts an acidic proton from the carbon between the two carbonyl groups (the α-carbon), generating a stabilized enolate. This enolate then attacks an α,β-unsaturated ketone, such as methyl vinyl ketone, in a conjugate addition. The resulting intermediate, a 1,5-diketone, is then subjected to an intramolecular aldol condensation, where a second enolate is formed and attacks one of the carbonyl groups, leading to cyclization. Subsequent dehydration yields a fused, polycyclic α,β-unsaturated ketone. libretexts.org This strategy is a cornerstone for building bicyclic and more complex polycyclic systems, including those found in steroids. wikipedia.org The use of different Michael acceptors allows for the synthesis of a wide variety of fused ring systems.

| Reaction | Reactant A | Reactant B | Conditions | Product Type |

| Robinson Annulation | 2-Acylcyclohexanone | Methyl vinyl ketone | Base (e.g., NaOH, EtO⁻) | Fused Bicyclic Enone |

| Robinson Annulation | 2-Acylcyclohexanone | Ethyl vinyl ketone | Base (e.g., KOH) | Methyl-substituted Fused Bicyclic Enone |

| Wichterle Reaction | 2-Acylcyclohexanone | 1,3-dichloro-cis-2-butene | Base (e.g., NaOEt) | Fused Bicyclic Enone (avoids polymerization) wikipedia.org |

Precursors for Highly Functionalized Cyclohexanone (B45756) Scaffolds

The this compound structure is a prime candidate for further elaboration into more complex and highly functionalized cyclohexanone scaffolds. The presence of two carbonyl groups significantly increases the acidity of the α-protons, making the generation of enolates straightforward. These enolates are potent nucleophiles that can react with a wide range of electrophiles, allowing for the introduction of various substituents onto the cyclohexanone ring.

Key functionalization strategies include:

Alkylation: The enolate can be reacted with alkyl halides to introduce new carbon chains at the C2 position.

Aldol Addition: Reaction with aldehydes or ketones introduces a β-hydroxy carbonyl moiety, which can be further modified.

Acylation: Treatment with acyl chlorides can introduce a third carbonyl group, leading to triketone structures.

These reactions provide access to a diverse library of substituted cyclohexanones, which are important intermediates in medicinal chemistry and building blocks for more intricate molecular designs. nih.gov The ability to selectively functionalize the ring is crucial for tailoring the properties of the final molecule.

| Reaction Type | Substrate | Reagent | Product Feature |

| C-Alkylation | 2-Acylcyclohexanone Enolate | Alkyl Halide (e.g., CH₃I) | Introduction of an alkyl group at C2 |

| O-Alkylation | 2-Acylcyclohexanone Enolate | Silyl (B83357) Halide (e.g., TMSCl) | Formation of a silyl enol ether |

| Aldol Addition | 2-Acylcyclohexanone Enolate | Aldehyde (e.g., Benzaldehyde) | Introduction of a β-hydroxyketone side chain |

| Acylation | 2-Acylcyclohexanone Enolate | Acyl Chloride (e.g., Acetyl chloride) | Formation of a tricarbonyl compound |

Integration into Natural Product Synthesis Strategies

Cyclohexane (B81311) and cyclohexanone rings are core structural motifs in a vast array of natural products, exhibiting a wide range of biological activities. elsevierpure.com Consequently, synthetic intermediates that provide efficient access to these scaffolds are highly valuable. 2-Acylcyclohexanones and related 1,3-dicarbonyl compounds are frequently employed in the total synthesis of such molecules.

For example, the Wieland-Miescher ketone, a classic product of the Robinson annulation using a related 1,3-dione, is a fundamental building block in the synthesis of numerous steroids. wikipedia.org The fused ring system it provides serves as a template for the stereocontrolled construction of the complete steroidal framework. Furthermore, natural products derived from the Peperomia genus include compounds based on a 2-acyl-cyclohexane-1,3-dione core, highlighting the relevance of this structural class in nature. mdpi.comresearchgate.net The synthetic versatility of compounds like this compound allows chemists to mimic biosynthetic pathways or develop novel routes to access these complex and often biologically active molecules.

Synthetic Utility in Developing Advanced Organic Frameworks and Functional Materials

The utility of this compound extends beyond traditional organic synthesis into the realm of material science. The β-diketone functionality is an exceptional chelating ligand, capable of forming stable complexes with a wide variety of metal ions. mdpi.comijpras.com This property is harnessed in the construction of advanced materials such as Metal-Organic Frameworks (MOFs). sci-hub.sesemanticscholar.org

MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). sci-hub.se β-Diketone-containing molecules can serve as these organic linkers. By coordinating to metal centers, they help to build the extended, three-dimensional network characteristic of a MOF. The size, shape, and functionality of the resulting pores can be tailored by choosing appropriate linkers, making MOFs highly promising for applications in gas storage, separation, and catalysis. semanticscholar.orgrsc.org

In polymer science, β-diketone units can be incorporated into polymer backbones or used as ligands to create metal-containing polymers. nih.govmdpi.com These materials can exhibit unique functional properties, such as luminescence, which arises from the chelation of lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺) by the diketone moiety. nih.gov The diketone ligand can absorb energy and efficiently transfer it to the metal ion, which then emits light at its characteristic wavelength. This makes such polymers suitable for applications in sensors, displays, and optical devices.

| Material Class | Role of β-Diketone Unit | Key Property / Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker / Ligand | Porosity, High Surface Area / Gas Storage, Catalysis sci-hub.sesemanticscholar.org |

| Luminescent Polymers | Metal-Chelating Side Group | Luminescence / Optical Devices, Sensors nih.gov |

| Polymerization Catalysts/Initiators | Ligand for Metal Catalyst | Control over Polymerization / Synthesis of Polyesters (e.g., PLA) nih.gov |

| Functional Hybrid Materials | Surface Modifier / Building Block | Biocompatibility, Drug Delivery nih.gov |

Challenges and Future Research Directions in Acylcyclohexanone Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The classical approach to the synthesis of β-diketones like 2-(2,2-Dimethylpropanoyl)cyclohexan-1-one often involves the Claisen condensation of a ketone and an ester under basic conditions. While effective, this method can be limited by side reactions and the need for strong bases. Future research will likely focus on developing more efficient and versatile synthetic protocols.

Key Research Thrusts:

Catalytic C-Acylation: A significant challenge is the development of catalytic methods for the direct C-acylation of cyclohexanone (B45756) with pivaloyl electrophiles. This would offer a more atom-economical and milder alternative to traditional condensation reactions. Research in this area could explore the use of transition metal catalysts or organocatalysts to facilitate this transformation with high chemo- and regioselectivity.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methodologies for the synthesis of this compound could lead to more efficient and reproducible production, minimizing the handling of hazardous reagents.

Photochemical and Electrochemical Methods: The use of light or electricity to drive chemical reactions is a rapidly growing area of green chemistry. Future investigations could explore photochemical or electrochemical routes to construct the 2-acylcyclohexanone scaffold, potentially enabling novel reaction pathways under mild conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Key Challenges |

| Catalytic C-Acylation | High atom economy, milder reaction conditions. | Catalyst development, control of selectivity. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Reactor design, optimization of reaction parameters. |

| Photochemical/Electrochemical Synthesis | Use of sustainable energy sources, mild conditions. | Identification of suitable precursors and reaction conditions. |

Table 1: Comparison of Potential Future Synthetic Methodologies for this compound.

Exploration of Unprecedented Reactivity Patterns and Selectivities

The sterically bulky pivaloyl group in this compound is expected to impart unique reactivity compared to less hindered 2-acylcyclohexanones. Future research should aim to uncover and exploit these differences to develop novel synthetic transformations.

Areas for Exploration:

Steric Hindrance-Controlled Reactions: The tert-butyl group can direct the outcome of reactions by blocking certain reaction sites. This could be leveraged to achieve high levels of regio- and stereoselectivity in subsequent functionalization of the cyclohexanone ring.

Enolate Chemistry: A detailed study of the enolate chemistry of this compound is warranted. The steric hindrance may influence the regioselectivity of enolate formation and its subsequent reactions with various electrophiles, potentially leading to the synthesis of unique substituted cyclohexanones.

Reactions at the Diketone Moiety: The reactivity of the 1,3-dicarbonyl unit could be explored in cycloaddition reactions, condensations, and reactions with binucleophiles to construct diverse heterocyclic systems. The steric bulk of the pivaloyl group may lead to unexpected reaction pathways.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. An integrated approach combining experimental and computational studies will be essential.

Future Research Directions:

In-situ Spectroscopic Studies: The use of techniques such as in-situ NMR and IR spectroscopy can provide real-time information on reaction intermediates and kinetics, offering valuable insights into reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be employed to model reaction transition states, predict reaction barriers, and rationalize observed selectivities. researchgate.net This can guide the design of experiments and the development of more efficient catalysts and reaction conditions.

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials can help to elucidate bond-forming and bond-breaking steps in complex reaction mechanisms.

Design and Synthesis of Complex and Stereochemically Defined Acylcyclohexanone Derivatives

This compound can serve as a scaffold for the synthesis of more complex and stereochemically rich molecules. The development of methods for the stereocontrolled functionalization of this compound is a key area for future research.

Potential Research Areas:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the alkylation, aldol (B89426), and Michael addition reactions of this compound would provide access to a wide range of enantiomerically enriched derivatives.

Diastereoselective Reactions: The existing stereocenter at the 2-position can be used to control the stereochemical outcome of reactions at other positions on the cyclohexanone ring, enabling the synthesis of complex diastereomers.

Synthesis of Natural Product Analogs: The substituted cyclohexanone motif is present in numerous natural products. This compound and its derivatives could be utilized as key intermediates in the synthesis of biologically active natural product analogs.

Implementation of Sustainable and Environmentally Benign Practices in Acylcyclohexanone Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly methods.

Key Aspects of Sustainable Synthesis:

Use of Renewable Feedstocks: Exploring routes to synthesize the starting materials for this compound from renewable biomass sources would be a significant step towards sustainability.

Solvent Selection: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. Solvent-free reaction conditions should also be explored.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste generation. Photochemical approaches are often considered a green route for this reason. rsc.org

The pursuit of these research directions will not only expand the synthetic utility of this compound but also contribute to the broader advancement of sustainable and efficient organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,2-dimethylpropanoyl)cyclohexan-1-one, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves Friedel-Crafts acylation of cyclohexanone with 2,2-dimethylpropanoyl chloride. Key steps include:

- Using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under anhydrous conditions at 0–5°C to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted cyclohexanone or dimerization byproducts .

- Monitoring reaction progress using TLC or GC-MS to optimize stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify the cyclohexanone proton (δ ~2.5 ppm, triplet) and tert-butyl group (δ ~1.2 ppm, singlet).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~210 ppm) and acyl carbonyl (δ ~175 ppm).

- IR : Detect ketone C=O stretching (~1700 cm⁻¹) and acyl C=O (~1650 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ at m/z 196.1464 (calculated for C₁₁H₁₈O₂) .

Q. What are the common impurities or side products formed during synthesis, and how can they be mitigated?

- Methodology :

- Dimerization : Occurs via enol intermediates; minimized by maintaining low temperatures (<10°C) and using excess acylating agent.

- Hydrolysis : Protect against moisture by using anhydrous solvents and inert gas (N₂/Ar).

- Byproduct Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Adjust reaction stoichiometry if dimer peaks (retention time ~12 min) exceed 5% .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Compare reaction kinetics with less hindered analogs (e.g., acetyl derivatives) using Grignard reagents (e.g., MeMgBr).

- Monitor via in-situ FTIR to track carbonyl disappearance.

- Computational modeling (DFT at B3LYP/6-31G*) predicts reduced nucleophilic attack at the ketone due to steric bulk .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology :

- Systematic solubility testing in polar (DMSO, ethanol) and non-polar (hexane, toluene) solvents at 25°C.

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

- Reconcile discrepancies by verifying purity (>98% via HPLC) and controlling crystallinity (PXRD analysis) .

Q. How can this compound serve as a precursor for synthesizing multistimuli-responsive materials?

- Methodology :

- Functionalize the ketone via condensation with hydrazines to form hydrazones, enabling pH- or light-triggered tautomerism.

- Characterize switching behavior using UV-Vis (λ shift ~300→400 nm under acid) and cyclic voltammetry to assess redox activity .

Q. What advanced analytical methods are suitable for studying its degradation pathways under oxidative conditions?

- Methodology :

- Expose to H₂O₂/UV and analyze via LC-QTOF-MS to identify degradation products (e.g., cyclohexanol derivatives).

- EPR spectroscopy detects radical intermediates (e.g., hydroxyl radicals).

- Kinetic studies (Arrhenius plots) predict shelf-life under accelerated aging .

Q. How can computational chemistry predict its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., cyclooxygenase-2).

- MD simulations (GROMACS) assess binding stability and hydrogen-bonding interactions with active sites.

- Validate predictions with in vitro assays (e.g., IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.